(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(2S,4R)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a fluorinated proline derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position, with stereochemical configurations (2S,4R). The CF₃ group imparts high electronegativity and metabolic stability, making the compound valuable in medicinal chemistry, particularly in modulating peptide conformation and enhancing binding affinity to biological targets such as ionotropic glutamate receptors . Its hydrochloride salt form improves solubility for synthetic and pharmacological applications.
Properties
Molecular Formula |
C6H9ClF3NO2 |
|---|---|
Molecular Weight |
219.59 g/mol |
IUPAC Name |
(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-4(5(11)12)10-2-3;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4+;/m1./s1 |
InChI Key |
HVLXETYBUCCRKX-HJXLNUONSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C(F)(F)F.Cl |
Canonical SMILES |
C1C(CNC1C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of a copper catalyst, such as Cu(OTf)2, and a base like DBU in acetonitrile at 35°C. The resulting product is then converted to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols. Substitution reactions can lead to a variety of trifluoromethyl-substituted derivatives.
Scientific Research Applications
(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Substituted Pyrrolidine-2-carboxylic Acid Derivatives
Key Insights :
- The trifluoromethyl group in the target compound provides steric bulk and electron-withdrawing effects, which are absent in amino- or ammonium-substituted analogs .
- Benzyl-substituted analogs (e.g., 3-CF₃-benzyl) introduce aromaticity, enhancing binding to hydrophobic pockets in proteins compared to the aliphatic CF₃ group .
Halogenated Benzyl Derivatives
Table 2: Halogen-Substituted Benzyl Analogs
Key Insights :
- Bromo and iodo analogs are heavier halogens, offering opportunities for radiolabeling or imaging, unlike the non-halogenated CF₃ group .
- The nitro group (-NO₂) is strongly electron-withdrawing, altering electronic properties compared to the -CF₃ group .
Ester and Heterocyclic Derivatives
Table 3: Modified Backbone Analogs
Key Insights :
- Ester derivatives (e.g., methyl esters) improve membrane permeability but require hydrolysis for activation .
Biological Activity
(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C6H9ClF3N O2
- Molecular Weight : 219.59 g/mol
- CAS Number : 1384424-55-8
The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Antimicrobial Activity
Several studies have indicated that compounds with a similar structure exhibit antimicrobial properties. The introduction of the trifluoromethyl group may enhance the efficacy against bacteria and fungi by altering the compound's interaction with microbial membranes.
Anticancer Properties
Research has shown that pyrrolidine derivatives can exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of tumor growth through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Compound Variation | Biological Activity | Remarks |
|---|---|---|
| Trifluoromethyl substitution | Increased potency against certain bacterial strains | Enhances lipophilicity |
| Altered stereochemistry | Variation in receptor binding | Important for pharmacodynamics |
Case Studies
-
Antimicrobial Study :
A study conducted on a series of trifluoromethyl-pyrrolidine derivatives found that compounds with the (2S,4R) configuration exhibited higher antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to their non-trifluoromethyl counterparts. This suggests that the trifluoromethyl group plays a critical role in enhancing antimicrobial efficacy. -
Anticancer Activity :
In vitro studies on human cancer cell lines demonstrated that this compound induced significant apoptosis at micromolar concentrations. The study utilized flow cytometry to analyze cell cycle progression and found G1 phase arrest followed by apoptosis, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
